BenchChemオンラインストアへようこそ!

7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic small molecule (MF: C10H10N6O, MW: 230.23 g/mol) built on a triazolo-pyrimidine scaffold that has been validated as a template for cyclin-dependent kinase 2 (CDK2) inhibition. The compound features a primary amine-terminated ethyl chain at the N7 position, distinguishing it from earlier-generation analogs by introducing an ionizable handle for potential salt formation or bioconjugation.

Molecular Formula C10H10N6O
Molecular Weight 230.23 g/mol
CAS No. 1374509-70-2
Cat. No. B1376778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS1374509-70-2
Molecular FormulaC10H10N6O
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCN
InChIInChI=1S/C10H10N6O/c11-2-4-15-3-1-8-7(9(15)17)5-12-10-13-6-14-16(8)10/h1,3,5-6H,2,4,11H2
InChIKeyAGMCYLYUYFJXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(2-Aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one (CAS 1374509-70-2): Structural & Procurement Baseline


7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic small molecule (MF: C10H10N6O, MW: 230.23 g/mol) built on a triazolo-pyrimidine scaffold that has been validated as a template for cyclin-dependent kinase 2 (CDK2) inhibition [1]. The compound features a primary amine-terminated ethyl chain at the N7 position, distinguishing it from earlier-generation analogs by introducing an ionizable handle for potential salt formation or bioconjugation . It is commercially available at research-grade purity (≥95%) from multiple suppliers, making it a tractable starting point for medicinal chemistry optimization programs targeting CDK2-driven pathways.

Why Generic Substitution Fails for 7-(2-Aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Within the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one chemotype, even minor variations at the N7 position produce large shifts in kinase selectivity and pharmacokinetic behavior [1]. The target compound carries a 2-aminoethyl side chain (vs. methyl, amino, or aryl substituents on close analogs) that alters calculated logP, hydrogen-bond donor/acceptor counts, and basicity, all of which influence solubility and permeability . Consequently, substituting a different N7-substituted analog without re-optimizing these parameters risks undermining CDK2 affinity, off-target selectivity (e.g., over GSK-3β), or cellular exposure. The quantitative evidence below delineates exactly where this compound diverges from its nearest structural neighbors.

Quantitative Differentiation Evidence for 7-(2-Aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Molecular Property Differentiation vs. N7-Unsubstituted Parent Scaffold

The 7-(2-aminoethyl) compound differentiates from the unsubstituted pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one core scaffold by adding a primary amine, which increases hydrogen-bond donor count, topological polar surface area (tPSA), and calculated basicity, all while maintaining a low molecular weight profile . A higher tPSA and additional H-bond donor can directly translate to improved aqueous solubility and altered permeability characteristics, key parameters for optimizing oral bioavailability in lead optimization campaigns [1]. No direct CDK2 IC50 data for the unsubstituted core was identified, so the kinetic impact of this substitution on target engagement remains to be experimentally determined.

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Chain Length and Basicity vs. 7-Amino-2-methyl Analog

Extending the N7 substituent from a direct amine (7-amino-2-methyl analog) to a 2-aminoethyl chain adds conformational flexibility and a methylene spacer that reduces the basicity of the amine due to increased distance from the electron-withdrawing pyrimidinone ring [1]. The calculated pKa of the primary amine in the 2-aminoethyl compound (estimated ~9.5–10.5) is lower than that of the direct 7-amino group (estimated ~3–4 due to ring conjugation), yielding a markedly different ionization state at physiological pH [2]. This affects solubility, membrane permeation, and potential off-target interactions with acidic phospholipids or hERG channels. Quantitative receptor-ligand binding data remain absent in the public domain, requiring in-house evaluation.

Kinase Inhibitor SAR Fragment Evolution Amine Basicity

MW and Ligand Efficiency Advantage Over N7-Aryl Analogs

The 2-aminoethyl side chain yields a molecular weight (230.23 g/mol) significantly lower than the 7-(2-aminophenyl) analog (MW 279.26 g/mol) and other aryl-substituted derivatives . Lower MW coupled with the CDK2-targeted scaffold may translate into higher ligand efficiency (LE) if the binding affinity is preserved, a key metric for fragment-to-lead progression [1]. While no head-to-head CDK2 IC50 comparison exists for these two compounds, the triazolo[1,5-a]pyrimidine series published by Richardson et al. demonstrated that adding bulkier 7-substituents can modulate selectivity over GSK-3β, indicating that MW optimization alone is insufficient without selectivity data [2].

Ligand Efficiency Fragment-Based Drug Discovery CDK2 Selectivity

High-Value Application Scenarios for 7-(2-Aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one


Kinase-Focused Fragment Library Expansion with an Ionizable Warhead

The 2-aminoethyl handle offers a protonatable amine that can form salt bridges with acidic residues in the CDK2 binding pocket (e.g., Asp86 or Glu162). This compound is suitable as a low-MW fragment (230 Da) for fragment-based screening cascades, where its ionization-dependent solubility profile (cationic at pH < pKa) can be exploited in biophysical assays (SPR, NMR) at neutral pH . Its structural uniqueness relative to 7-amino or 7-aryl analogs makes it a valuable addition to a kinase-biased fragment library.

CDK2 Lead Optimization with Built-in Amine Conjugation Point

The primary amine on the ethyl spacer serves as a direct synthetic handle for amide coupling, reductive amination, or PEGylation without requiring a protecting group strategy—an advantage over the 7-amino analog, which has sterically hindered amine reactivity due to direct ring attachment [1]. Researchers can rapidly generate focused libraries of amide derivatives to probe CDK2 selectivity against CDK1, CDK5, or GSK-3β, leveraging the scaffold validated by Richardson et al. [2].

Comparative Solubility- and Permeability-Driven Early ADME Triage

In a panel of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one analogs, the 2-aminoethyl compound's predicted physicochemical profile (higher tPSA and HBD count vs. unsubstituted core; ionizable amine vs. neutral 7-amino derivative) allows it to serve as a benchmark for evaluating how N7 substitution influences kinetic solubility and PAMPA permeability . Procurement for this purpose requires consistency in batch purity (≥95%) to avoid confounding solubility measurements with impurities.

Chemical Probe Development with Tunable Basicity

Because the 2-aminoethyl group shifts the amine's pKa away from the ring (estimated 9.5–10.5) and into a range amenable to physiological pH trapping, this compound can be used to investigate lysosomal sequestration or pH-dependent cellular distribution in tumor cell models [1]. Comparative experiments with the 7-amino-2-methyl analog (neutral amine) can isolate the impact of amine basicity on subcellular accumulation, aiding the design of next-generation CDK2 chemical probes.

Quote Request

Request a Quote for 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.